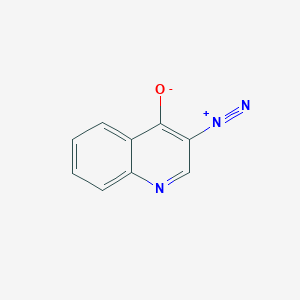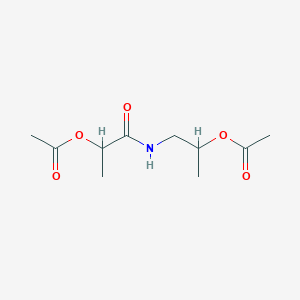
1-(2-Acetyloxypropanoylamino)propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Acetyloxypropanoylamino)propan-2-yl acetate is a chemical compound with the molecular formula C10H17NO5 and a molar mass of 231.25 g/mol It is known for its unique structure, which includes both acetyloxy and propanoylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyloxypropanoylamino)propan-2-yl acetate typically involves the esterification of appropriate precursors. One common method involves the reaction of 2-acetyloxypropanoic acid with 2-amino-1-propanol in the presence of an acid catalyst to form the desired compound . The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Acetyloxypropanoylamino)propan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-acetyloxypropanoic acid and 2-amino-1-propanol.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Acetyloxypropanoylamino)propan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Acetyloxypropanoylamino)propan-2-yl acetate involves its interaction with specific molecular targets. The acetyloxy and propanoylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Acetyloxypropanoylamino)propan-2-yl acetate: C10H17NO5
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: C11H22O4
Uniqueness
This compound is unique due to its dual functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for diverse interactions and reactivity compared to similar compounds.
Propiedades
Número CAS |
5455-68-5 |
|---|---|
Fórmula molecular |
C10H17NO5 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
1-(2-acetyloxypropanoylamino)propan-2-yl acetate |
InChI |
InChI=1S/C10H17NO5/c1-6(15-8(3)12)5-11-10(14)7(2)16-9(4)13/h6-7H,5H2,1-4H3,(H,11,14) |
Clave InChI |
FWRHMENEFVMCAO-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C(C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




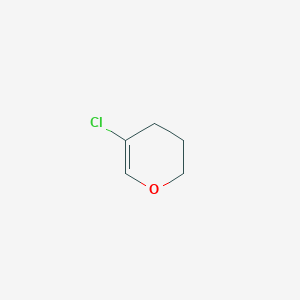

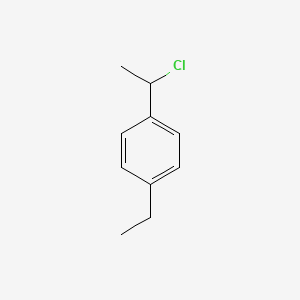

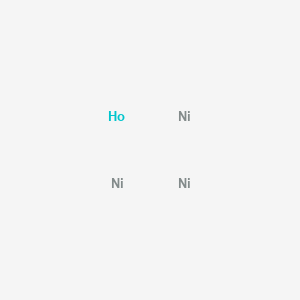
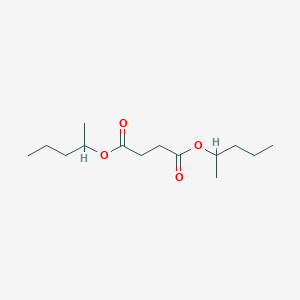
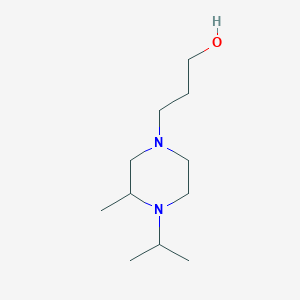
![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)

![Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate](/img/structure/B14723270.png)
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)
